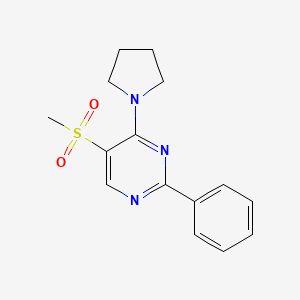

Methyl 2-phenyl-4-(1-pyrrolidinyl)-5-pyrimidinyl sulfone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-phenyl-4-(1-pyrrolidinyl)-5-pyrimidinyl sulfone, also known as MPPS, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MPPS is a sulfonamide-based compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.

Scientific Research Applications

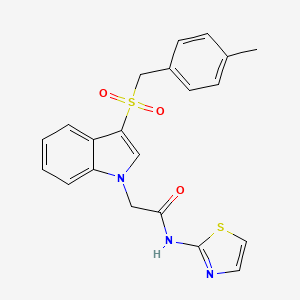

Synthesis of Novel Heterocyclic Compounds

Researchers have aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety, targeting their application as antibacterial agents. These efforts involve reacting precursors with active methylene compounds to produce derivatives like pyran, pyridine, and pyridazine, as well as pyrazole and oxazole derivatives through various reactivity studies. Such compounds have demonstrated high antibacterial activities in evaluations, highlighting their potential in medicinal chemistry (Azab, Youssef, & El-Bordany, 2013).

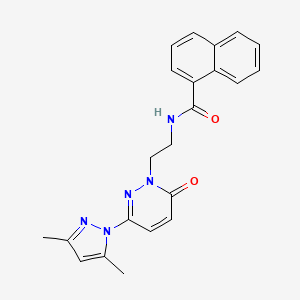

Advancements in Organic Synthesis

In organic synthesis, Methyl 2-phenyl-4-(1-pyrrolidinyl)-5-pyrimidinyl sulfone derivatives have been utilized as efficient organocatalysts. For instance, a derivative was shown to catalyze the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, yielding γ-nitro carbonyl compounds with high yield and stereoselectivity. This application underscores the role of such sulfones in facilitating complex chemical reactions with precise control over the outcomes (Singh et al., 2013).

Development of Analytical Methods

The generation of broad specificity antibodies for sulfonamide antibiotics led to the development of a highly sensitive enzyme-linked immunosorbent assay (ELISA) for the analysis of milk samples. This approach utilized immunoreagents to achieve selectivity against a wide range of sulfonamide antibiotic congeners, demonstrating the versatility of sulfonamide-based compounds in enhancing analytical methodologies (Adrián et al., 2009).

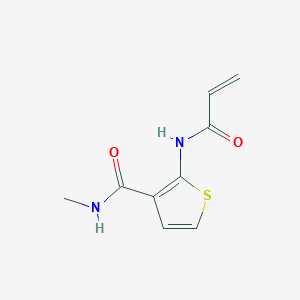

Exploration of Chemical Properties

Studies on the synthesis of 2,5-disubstituted pyrroles and pyrrolidines via intramolecular cyclization of amino keto sulfones have provided valuable insights into the reactivity and potential applications of sulfone derivatives. This research not only expands the chemical repertoire of sulfone-based compounds but also illustrates their utility in generating a diverse array of heterocyclic compounds (Benetti et al., 2002).

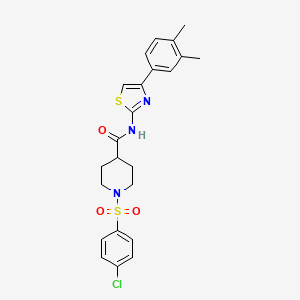

Investigation into Molecular Structures

The structural characterization of metal complexes containing sulfonamide derivatives has opened new avenues for exploring the coordination chemistry of sulfone-based ligands. Such studies not only deepen our understanding of the molecular structures and bonding patterns of these complexes but also pave the way for their potential applications in catalysis, material science, and beyond (Sousa et al., 2001).

properties

IUPAC Name |

5-methylsulfonyl-2-phenyl-4-pyrrolidin-1-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2S/c1-21(19,20)13-11-16-14(12-7-3-2-4-8-12)17-15(13)18-9-5-6-10-18/h2-4,7-8,11H,5-6,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDNUHUTXIARMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CN=C(N=C1N2CCCC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{1-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-3-yl}ethyl 2-fluoro[1,1'-biphenyl]-4-yl ether](/img/structure/B2696216.png)

![N-(2-methoxyethyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2696222.png)

carboxamide](/img/structure/B2696225.png)

![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2696226.png)

![benzo[d]thiazol-2-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2696236.png)

![3-(Chloromethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2696237.png)